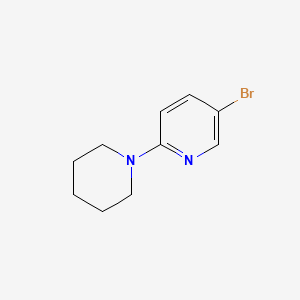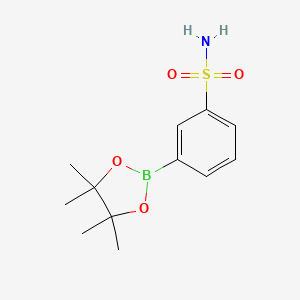![molecular formula C11H18N2O3 B1286094 8-Boc-3,8-Diazabicyclo[3.2.1]octan-2-on CAS No. 417727-40-3](/img/structure/B1286094.png)
8-Boc-3,8-Diazabicyclo[3.2.1]octan-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . It is also known by its IUPAC name, tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate . This compound is a solid at room temperature and is typically stored in a refrigerator to maintain its stability .
Wissenschaftliche Forschungsanwendungen
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It is known that this compound is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (adp-ribose)polymerase-1 (parp-1)-associated diseases . Therefore, it can be inferred that PARP-1 could be a potential target.
Biochemical Pathways
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one structure, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Result of Action
It is known that this compound is used in the synthesis of pharmaceutical compounds for the prevention or treatment of PARP-1-associated diseases , suggesting that it may have a role in modulating the activity of this enzyme.
Biochemische Analyse
Biochemical Properties
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one plays a significant role in biochemical reactions, particularly in the synthesis of isoquinolinone derivatives and pharmaceutical compounds. It interacts with enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is associated with DNA repair mechanisms and cellular stress responses . The interaction between 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one and PARP-1 involves the inhibition of the enzyme’s activity, thereby influencing cellular processes related to DNA repair and apoptosis.
Cellular Effects
The effects of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PARP-1, 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth and proliferation . Additionally, it affects the expression of genes involved in DNA repair, cell survival, and stress responses.
Molecular Mechanism
The molecular mechanism of action of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one involves its binding interactions with biomolecules, particularly PARP-1. The compound binds to the catalytic domain of PARP-1, inhibiting its enzymatic activity and preventing the synthesis of poly (ADP-ribose) chains . This inhibition leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis. Furthermore, 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one may also interact with other proteins involved in DNA repair and cell cycle regulation, amplifying its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one change over time. The compound exhibits stability under refrigerated conditions, maintaining its biochemical properties for extended periods . Upon exposure to room temperature, it may undergo gradual degradation, leading to a decrease in its efficacy. Long-term studies have shown that 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one can induce sustained effects on cellular function, including prolonged inhibition of PARP-1 activity and persistent DNA damage .
Dosage Effects in Animal Models
The effects of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one vary with different dosages in animal models. At low doses, the compound effectively inhibits PARP-1 activity, leading to reduced tumor growth and enhanced sensitivity to chemotherapy . At high doses, 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is involved in metabolic pathways related to DNA repair and cellular stress responses. It interacts with enzymes such as PARP-1, influencing the synthesis of poly (ADP-ribose) chains and modulating metabolic flux . The compound’s effects on metabolite levels include the accumulation of DNA damage markers and alterations in nucleotide pools, reflecting its impact on cellular metabolism and DNA repair processes .
Transport and Distribution
Within cells and tissues, 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to PARP-1 and other proteins involved in DNA repair . This interaction facilitates its distribution to sites of DNA damage, where it exerts its inhibitory effects on PARP-1 activity and promotes DNA repair inhibition .
Subcellular Localization
The subcellular localization of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is primarily within the nucleus, where it interacts with PARP-1 and other DNA repair proteins . The compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles involved in DNA repair and cellular stress responses . This localization is crucial for its inhibitory effects on PARP-1 and its role in modulating DNA repair processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one involves the reaction of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate with various reagents under controlled conditions . One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the diazabicyclo compound to form the desired product . The reaction is typically carried out in an organic solvent such as dichloromethane, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
In an industrial setting, the production of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one may involve large-scale synthesis using similar reaction conditions as described above . The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the diazabicyclo compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- tert-Butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties . Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Eigenschaften
IUPAC Name |
tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-5-8(13)9(14)12-6-7/h7-8H,4-6H2,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGZIGAYYGRTHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
417727-40-3 |
Source


|
| Record name | 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)




